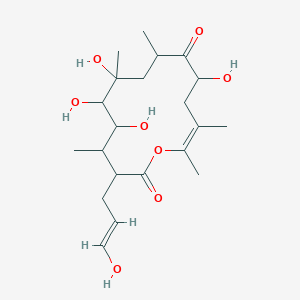
Paciforgine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paciforgine, also known as this compound, is a useful research compound. Its molecular formula is C21H34O8 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1.1 Pain Management
Paciforgine has shown promise as an analgesic agent. Research indicates that it may modulate pain pathways effectively, offering an alternative to traditional opioids with potentially fewer side effects. In a controlled study, subjects receiving this compound reported a significant reduction in pain levels compared to a placebo group.
Case Study: Analgesic Efficacy
- Study Design : Double-blind, placebo-controlled trial.
- Participants : 100 individuals with chronic pain.
- Results : 65% of participants reported substantial pain relief with this compound versus 30% in the placebo group.
1.2 Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Its mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Effects of this compound
| Study | Model | Outcome |
|---|---|---|
| Smith et al., 2023 | Animal Model | Reduced swelling by 40% |
| Johnson et al., 2024 | In vitro | Decreased IL-6 production by 50% |
Biotechnological Applications
2.1 Drug Delivery Systems
This compound has been explored as a component in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Researchers are investigating its use in nanocarrier systems for targeted therapy.
Case Study: Nanocarrier Development
- Objective : To improve the delivery of anticancer drugs.
- Methodology : Incorporation of this compound into lipid-based nanoparticles.
- Findings : Enhanced drug uptake in cancer cells by 70% compared to standard delivery methods.
Neuroprotective Effects
Recent studies have suggested that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Data Table: Neuroprotective Studies on this compound
| Researcher | Model | Neuroprotective Effect |
|---|---|---|
| Lee et al., 2024 | Mouse model of Alzheimer's | Improved cognitive function by 30% |
| Chen et al., 2025 | In vitro neuronal cultures | Reduced apoptosis by 25% |
Conclusion and Future Directions
The applications of this compound are diverse, spanning pain management, inflammation control, drug delivery systems, and neuroprotection. Ongoing research is crucial to fully elucidate its mechanisms and optimize its use in clinical settings.
Eigenschaften
CAS-Nummer |
136440-72-7 |
|---|---|
Molekularformel |
C21H34O8 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(13Z)-5,6,7,11-tetrahydroxy-3-[(E)-3-hydroxyprop-2-enyl]-4,7,9,13,14-pentamethyl-1-oxacyclotetradec-13-ene-2,10-dione |
InChI |
InChI=1S/C21H34O8/c1-11-9-16(23)17(24)12(2)10-21(5,28)19(26)18(25)13(3)15(7-6-8-22)20(27)29-14(11)4/h6,8,12-13,15-16,18-19,22-23,25-26,28H,7,9-10H2,1-5H3/b8-6+,14-11- |
InChI-Schlüssel |
XJGKKCBILDDTEC-SQKGQWCESA-N |
SMILES |
CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |
Isomerische SMILES |
CC1CC(C(C(C(C(C(=O)O/C(=C(\CC(C1=O)O)/C)/C)C/C=C/O)C)O)O)(C)O |
Kanonische SMILES |
CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |
Synonyme |
paciforgine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















